5-(3,5-Dichlorophenyl)thiazol-2-amine
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Overview
Description
5-(3,5-Dichlorophenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring. Thiazole derivatives have been widely studied for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)thiazol-2-amine typically involves the reaction of 3,5-dichlorophenylthiourea with α-haloketones or α-haloesters. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has a similar structure but includes a naphtho[1,2-d]thiazole core.
N-(3,5-Dichlorophenyl)-8H-indeno[1,2-d]thiazol-2-amine: Another similar compound with an indeno[1,2-d]thiazole core.
Uniqueness
5-(3,5-Dichlorophenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring and its ability to disrupt the energetics of Mycobacterium tuberculosis. This makes it a valuable compound for further research and development in the field of medicinal chemistry .
Properties
Molecular Formula |
C9H6Cl2N2S |
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Molecular Weight |
245.13 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
OFRLQXQTEFEJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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